Oxacilline sodique

Vue d'ensemble

Description

An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.

Applications De Recherche Scientifique

Chimie Analytique Dosage Spectrophotométrique

Une nouvelle méthode spectrophotométrique a été développée pour le dosage de l'Oxacilline sodique, basée sur la réaction de complexation de transfert de charge du médicament avec l'iode. Cette méthode est particulièrement utile pour analyser la concentration du médicament dans les échantillons d'urine humaine .

Microbiologie Identification du SARM

Le sel d'this compound est utilisé dans une méthode simple et rapide pour discriminer entre Staphylococcus aureus résistant à la méthicilline (SARM) et Staphylococcus aureus sensible à la méthicilline (SASM). Ceci implique un traitement avec l'this compound suivi d'une coloration de Gram et d'un examen microscopique .

Mécanisme D'action

Target of Action

Oxacillin sodium primarily targets the penicillin-binding proteins (PBPs) . These proteins are enzymes located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Oxacillin sodium interacts with its targets by binding to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s β-lactam ring covalently binds to the PBPs, which interferes with the transpeptidation reaction, a critical step in cell wall synthesis . This interaction results in the inhibition of peptidoglycan synthesis, a prominent component of the cell wall .

Biochemical Pathways

The primary biochemical pathway affected by oxacillin sodium is the synthesis of the bacterial cell wall . By inhibiting the synthesis of peptidoglycan, a key component of the cell wall, oxacillin sodium disrupts the integrity of the bacterial cell wall . This leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Pharmacokinetics

Oxacillin sodium is incompletely and erratically absorbed orally . The peak concentration in the blood is reached approximately 30 to 120 minutes after intramuscular administration and 15 minutes after intravenous administration . The duration of action is about 4 to 6 hours . Oxacillin sodium can distribute into the central nervous system when the meninges are inflamed, cross the placenta, and distribute into breast milk . It also enters the enterohepatic circulation .

Result of Action

The primary result of oxacillin sodium’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This bactericidal activity is effective against both gram-positive and gram-negative aerobic and anaerobic bacteria . Oxacillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Action Environment

The action of oxacillin sodium can be influenced by environmental factors. For instance, the presence of food can reduce the absorption of the drug . Additionally, the prevalence of antibiotic-resistant strains, such as methicillin-resistant and oxacillin-resistant Staphylococcus aureus (MRSA/ORSA), can affect the efficacy of oxacillin sodium .

Analyse Biochimique

Biochemical Properties

Oxacillin sodium plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these PBPs, oxacillin sodium inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis . This interaction is specific to bacterial cells, making oxacillin sodium an effective antibacterial agent.

Cellular Effects

Oxacillin sodium exerts its effects on bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death. In addition to its bactericidal activity, oxacillin sodium can influence cell signaling pathways and gene expression in bacteria. The inhibition of cell wall synthesis triggers a cascade of cellular responses, including the activation of autolytic enzymes such as autolysins, which further degrade the cell wall . This process is essential for the bactericidal action of oxacillin sodium.

Molecular Mechanism

At the molecular level, oxacillin sodium exerts its effects by covalently binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The bactericidal activity of oxacillin sodium is mediated through its interaction with PBPs, which are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting PBPs, oxacillin sodium prevents the formation of a functional cell wall, resulting in bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxacillin sodium can change over time. The stability of oxacillin sodium is influenced by factors such as pH and temperature. It is known to be stable in acidic environments (pH = 1.2) but can degrade over time under certain conditions . Long-term exposure to oxacillin sodium can lead to the development of resistance in bacterial populations, which is a significant concern in clinical settings . Monitoring the stability and degradation of oxacillin sodium is essential for ensuring its efficacy in laboratory and clinical applications.

Dosage Effects in Animal Models

The effects of oxacillin sodium vary with different dosages in animal models. At therapeutic doses, oxacillin sodium effectively treats bacterial infections without causing significant adverse effects. At high doses, oxacillin sodium can cause toxicity, including renal, hepatic, and nervous system toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal models and clinical settings.

Metabolic Pathways

Oxacillin sodium is primarily excreted as an unchanged drug in the urine through glomerular filtration and active tubular secretion . It is stable against hydrolysis by various beta-lactamases, including penicillinases and cephalosporinases . The metabolic pathways of oxacillin sodium involve its interaction with enzymes responsible for drug excretion, ensuring its rapid elimination from the body.

Transport and Distribution

Oxacillin sodium is transported and distributed within cells and tissues through the bloodstream. It binds to serum proteins, mainly albumin, with a high binding affinity (94.2 ± 2.1%) . This binding facilitates its distribution to various tissues, where it exerts its antibacterial effects. The rapid excretion of oxacillin sodium ensures that it does not accumulate in the body, reducing the risk of toxicity.

Subcellular Localization

Oxacillin sodium localizes to the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows oxacillin sodium to inhibit cell wall synthesis effectively . The targeting of PBPs ensures that oxacillin sodium exerts its effects specifically on bacterial cells, minimizing its impact on host cells.

Propriétés

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. |

|---|---|

Numéro CAS |

1173-88-2 |

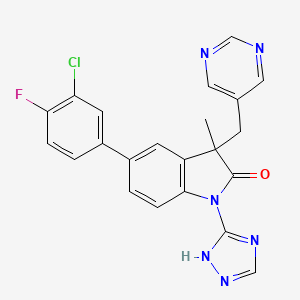

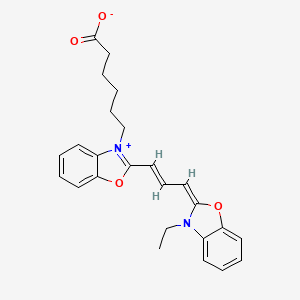

Formule moléculaire |

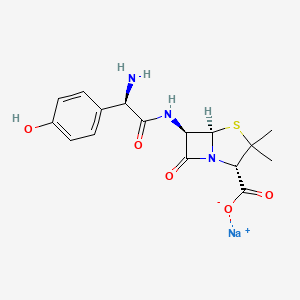

C19H19N3NaO5S |

Poids moléculaire |

424.4 g/mol |

Nom IUPAC |

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1 |

Clé InChI |

HASPTBGYIXWQJO-SLINCCQESA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

SMILES isomérique |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

SMILES canonique |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Key on ui other cas no. |

1173-88-2 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

1173-88-2 (anhydrous monosodium salt) 7240-38-2 (monosodium salt, monohydrate) |

Solubilité |

8.62e-02 g/L |

Synonymes |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxacillin sodium exert its antibacterial activity?

A: Oxacillin sodium is a β-lactam antibiotic that targets bacterial cell wall synthesis. It specifically inhibits the formation of peptidoglycans, essential components of the bacterial cell wall, by binding to penicillin-binding proteins (PBPs). This disruption of cell wall integrity leads to bacterial cell death. [, , , ]

Q2: What is the molecular formula and weight of oxacillin sodium?

A: The molecular formula of oxacillin sodium is C19H18N3NaO5S•H2O, and its molecular weight is 427.42 g/mol. [, ]

Q3: Are there any specific spectroscopic data available for oxacillin sodium?

A: Spectroscopic techniques like high-performance liquid chromatography-ultraviolet (HPLC-UV) are frequently employed to analyze oxacillin sodium. Studies have utilized a detection wavelength of 225 nm for HPLC analysis. [, ] Additionally, spectrophotometric methods based on charge-transfer reactions have been developed for oxacillin sodium determination. [, ]

Q4: How does storage temperature impact the stability of oxacillin sodium solutions?

A: Studies on intravenous oxacillin sodium solutions (5 mg/mL in 0.9% sodium chloride or 5% dextrose water) stored in Accufuser® devices reveal that storage at room temperature (25 ± 2°C) leads to significant decreases in oxacillin concentration and pH changes after two weeks. In contrast, solutions stored at controlled temperatures (4 ± 2°C) remained stable for up to six weeks. []

Q5: Can oxacillin sodium be frozen for storage?

A: Research indicates that carbenicillin disodium and oxacillin sodium, when frozen at -20°C in syringes (both glass and plastic) for three months, remain stable. This finding suggests the potential for freezing as a storage method, but further investigation is needed. []

Q6: Are there compatibility issues when administering oxacillin sodium with other drugs?

A: Yes, compatibility studies have shown that administering oxacillin sodium with certain drugs can lead to precipitation and drug degradation. For example, combining oxacillin sodium with verapamil hydrochloride results in significant loss of verapamil hydrochloride due to precipitation. [] Similarly, Y-site administration of vancomycin (10 mg/mL) and oxacillin (20 mg/mL) resulted in immediate precipitation, indicating incompatibility. [] Therefore, it is crucial to consult compatibility charts and guidelines before co-administering oxacillin sodium with other medications.

Q7: How does the structure of oxacillin sodium contribute to its penicillinase resistance?

A: Oxacillin sodium, a penicillinase-resistant penicillin, possesses a bulky side chain at position 6 of the penicillin nucleus. This steric hindrance prevents penicillinase, an enzyme produced by some bacteria to inactivate penicillins, from accessing and hydrolyzing the β-lactam ring, thus preserving its antibacterial activity. [, ]

Q8: Can the stability of oxacillin sodium in acidic environments be enhanced?

A: Research indicates that the stability of oxacillin sodium in acidic environments, like the stomach, can be improved by complexation with cyclodextrins (β-cyclodextrin and 2-HP-β-cyclodextrin). These cyclic oligosaccharides form inclusion complexes with oxacillin, shielding it from degradation and potentially enhancing its bioavailability. []

Q9: What analytical methods are commonly employed to assess the quality of oxacillin sodium?

A9: Various analytical methods are used to ensure the quality and purity of oxacillin sodium. These include:

- High-Performance Liquid Chromatography (HPLC): This technique is widely utilized to separate and quantify oxacillin sodium, as well as to identify and analyze related substances and impurities. [, , , , ]

- Spectrophotometry: This method, based on the absorption or transmission of light through a solution, is employed to determine the concentration of oxacillin sodium. [, ]

- Polarimetry: This technique measures the rotation of plane-polarized light by chiral molecules like oxacillin sodium and can be used for content determination. []

- Microbiological Assays: These assays assess the antibacterial activity of oxacillin sodium by measuring its ability to inhibit the growth of susceptible bacterial strains. []

Q10: What are the major mechanisms of resistance to oxacillin sodium in bacteria?

A: The primary mechanism of resistance to oxacillin sodium and other β-lactam antibiotics is the acquisition of the mecA gene. This gene encodes for penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactams, enabling resistant strains to continue cell wall synthesis even in the presence of these antibiotics. [, , ]

Q11: What are the potential adverse effects associated with oxacillin sodium use?

A: While generally safe, oxacillin sodium can cause adverse effects, including hypersensitivity reactions ranging from mild skin rashes to severe anaphylaxis. Other potential side effects include gastrointestinal disturbances, hematological abnormalities, and, rarely, hepatotoxicity. [, , , ]

Q12: Are there specific patient populations where oxacillin sodium use requires caution?

A: Oxacillin sodium use necessitates caution in patients with a history of penicillin allergy, as cross-reactivity can occur. Additionally, dosage adjustments may be required in patients with renal impairment to prevent drug accumulation and potential toxicity. [, , ]

Q13: Is there any information available on the environmental impact of oxacillin sodium?

A: Currently, the provided research papers do not delve into the environmental impact or degradation of oxacillin sodium. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

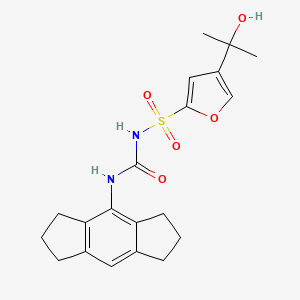

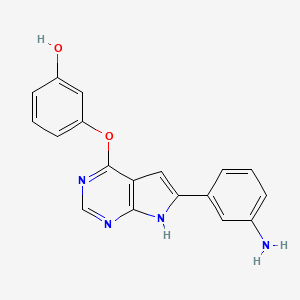

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)